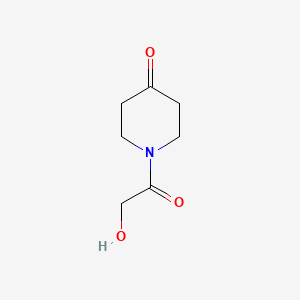

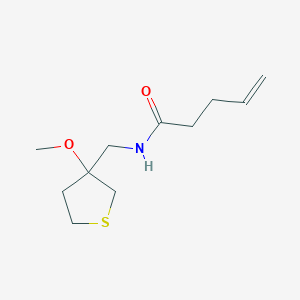

1-(2-Hydroxyacetyl)piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

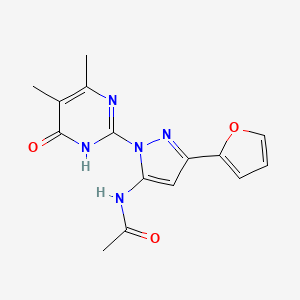

“1-(2-Hydroxyacetyl)piperidin-4-one” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is also known as 5-p-chlorophenyl-3-[N-(2-hydroxyacetyl)piperidin-4-yl]-4-pyrimidin-4-yl-1H-pyrazole .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(2-Hydroxyacetyl)piperidin-4-one”, has been a subject of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has been reported .Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyacetyl)piperidin-4-one” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years .Chemical Reactions Analysis

Piperidines, including “1-(2-Hydroxyacetyl)piperidin-4-one”, are involved in various chemical reactions. These reactions often lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

Synthesis Methodologies and Chemical Properties

The compound 1-(2-Hydroxyacetyl)piperidin-4-one, and its derivatives, have been explored extensively in synthetic organic chemistry for their utility in constructing complex molecular architectures. A notable method involves the Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which is highly diastereoselective. This process, used in combination with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of functionalized piperidin-2-ones and hydroxylated piperidines, illustrating the compound's versatility in synthetic strategies for complex molecules (Lam, Murray, & Firth, 2005).

Mechanistic Insights in Biological Systems

Research involving 1-(2-Hydroxyacetyl)piperidin-4-one has provided direct evidence for the presence of a transition state bridge proton in stable enzyme mimics, which is crucial for understanding serine protease mechanisms. The compound's ability to mimic the serine alcohol attack on the peptide bond, with reaction rates comparable or even faster than enzymatic reactions, showcases its potential in studying enzyme catalysis and mechanism-based inhibitor design (Bethencourt & Núñez, 2008).

Molecular Structure and Conformation Studies

Structural and conformational studies of derivatives related to 1-(2-Hydroxyacetyl)piperidin-4-one have been conducted, providing insights into molecular dynamics and stability. For instance, research on the crystal and molecular structure of various derivatives has elucidated the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals, highlighting the role of these interactions in determining the physical and chemical properties of these compounds (Kuleshova & Khrustalev, 2000).

Applications in Medicinal Chemistry

The derivatives of 1-(2-Hydroxyacetyl)piperidin-4-one have been investigated for their potential in medicinal chemistry, particularly in the synthesis of bioactive molecules. The compound's derivatives serve as key intermediates in the development of pharmacologically relevant entities, exhibiting a range of biological activities. This underscores the compound's significance in the discovery and development of new therapeutic agents, reflecting its broad applicability in drug design and synthesis (Aridoss, Amirthaganesan, & Jeong, 2010).

Orientations Futures

Piperidines, including “1-(2-Hydroxyacetyl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in the research of “1-(2-Hydroxyacetyl)piperidin-4-one” and similar compounds may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

1-(2-hydroxyacetyl)piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-5-7(11)8-3-1-6(10)2-4-8/h9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFUEKYLXKPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyacetyl)piperidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2477795.png)

![N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B2477797.png)